Etravirine-13C3 - 1189671-48-4

Etravirine-13C3

Catalog Number: EVT-1441075
CAS Number: 1189671-48-4
Molecular Formula: C20H15BrN6O
Molecular Weight: 438.262
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Etravirine

Compound Description: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of highly active antiretroviral therapy (HAART) for treating HIV-1 infection [, , ]. As a second-generation NNRTI, it demonstrates activity against HIV strains resistant to first-generation NNRTIs like efavirenz and nevirapine [, ]. Etravirine exhibits low aqueous solubility and is classified as a BCS Class IV drug [, ].

Darunavir

Compound Description: Darunavir is another antiretroviral drug, specifically a protease inhibitor, commonly used in combination with etravirine for HIV treatment [, ]. It requires boosting with either ritonavir or cobicistat to enhance its pharmacokinetic properties [, , ].

Relevance: Several studies investigated the pharmacokinetic interactions between darunavir, often boosted with ritonavir or cobicistat, and etravirine [, , , ]. These studies explored the potential for altered drug levels when these medications are co-administered. While not directly structurally related to etravirine, the interaction studies highlight the importance of understanding etravirine's metabolic pathways, which might be relevant to etravirine-13C3 studies.

Rilpivirine

Compound Description: Rilpivirine is a second-generation NNRTI, similar to etravirine, used in treating HIV-1 infection [, ]. It is often considered an alternative option in treatment regimens, and some studies compared its resistance profile and potential use in patients failing efavirenz or nevirapine-based therapies [, , ].

Relevance: Like etravirine, rilpivirine targets the reverse transcriptase enzyme of HIV-1, and some studies suggest potential cross-resistance patterns between these two drugs [, ]. While not structurally identical, the shared mechanism of action and resistance patterns make rilpivirine a relevant compound in understanding the potential resistance profile of etravirine-13C3.

2-Bromopropenamide (2-BPA)

Compound Description: 2-BPA is a brominated derivative used in a study to quantify acrylamide levels in Chinese foods using GC-Ion Trap MS []. The study found that 2,3-dibromopropionamide, another brominated derivative, degraded to 2-BPA during analysis [].

Relevance: While seemingly unrelated to etravirine-13C3, the mention of 2-BPA serves as an example of using stable isotope labeling (13C3-labeled acrylamide) in analytical chemistry []. This exemplifies the broader application of stable isotope labeling in various research fields, highlighting the potential uses of etravirine-13C3 beyond just pharmacokinetic studies.

Abacavir

Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy for treating HIV infection [, ]. It is sometimes used alongside other antiretrovirals like etravirine.

Relevance: A study investigated the potential of repurposing FDA-approved drugs as CK1ε inhibitors and identified both abacavir and etravirine as potential candidates []. This study highlighted similarities in their binding interactions with CK1ε, suggesting potential overlapping pharmacological profiles. Despite structural differences, the shared potential to interact with CK1ε makes abacavir a relevant compound in understanding the potential off-target effects or alternative applications of etravirine-13C3.

Overview

Etravirine-13C3 is a stable isotope-labeled derivative of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). The compound is characterized by the incorporation of three carbon-13 isotopes, enhancing its utility in analytical studies, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. Etravirine-13C3 serves as a valuable reference standard in pharmacokinetic and pharmacodynamic research.

Source and Classification

Etravirine-13C3 is synthesized from commercially available precursors through various chemical processes. It falls under the classification of pharmaceutical compounds, specifically as an anti-HIV agent and a stable isotope-labeled compound. The compound is cataloged with the CAS number 1189671-48-4, indicating its unique identity in chemical databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Etravirine-13C3 involves several key steps:

  1. Bromination: Introduction of a bromine atom into the aromatic ring.
  2. Chlorination: Substitution of a hydrogen atom with a chlorine atom.
  3. Amination: Replacement of an amino group with a carbon-13 labeled amine.
  4. Cyclization: Formation of the pyrimidine ring structure.
Molecular Structure Analysis

Structure and Data

The molecular formula for Etravirine-13C3 is C17H15BrN6O, with a molecular weight of 438.25 g/mol . The incorporation of carbon-13 isotopes allows for enhanced detection and analysis during spectroscopic studies.

Structural Features

Etravirine-13C3 features a complex structure typical of diarylpyrimidines, which includes:

  • A pyrimidine core.
  • Aromatic rings contributing to its pharmacological activity.
  • Halogen substituents that play crucial roles in its mechanism of action.
Chemical Reactions Analysis

Types of Reactions

Etravirine-13C3 can undergo various chemical reactions:

  • Oxidation: Can lead to hydroxylated derivatives.
  • Reduction: Alters functional groups within the compound.
  • Substitution: Halogen atoms can be replaced with other functional groups under specific conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Sodium hydroxide and various acids.

The choice of conditions (temperature, solvent) significantly affects the yield and purity of the resultant products.

Mechanism of Action

Etravirine-13C3 acts similarly to its parent compound Etravirine by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents viral replication by blocking the enzyme's activity, thereby limiting the spread of the virus within the host. The carbon-13 labeling facilitates detailed studies on the interaction dynamics between the drug and its molecular targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat solid or crystalline form.
  • Solubility: Soluble in organic solvents like dichloromethane or dimethylformamide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require careful handling due to its reactive halogen substituents.

Relevant data regarding solubility and stability are essential for practical applications in both laboratory settings and potential therapeutic contexts.

Applications

Etravirine-13C3 has several significant applications:

  • Analytical Chemistry: Serves as a reference standard for method development and validation in pharmaceutical analysis.
  • Biological Research: Used in studies involving enzyme kinetics and protein-ligand interactions to understand drug mechanisms better.
  • Pharmacology: Essential for pharmacokinetic studies to evaluate drug metabolism and action profiles.
  • Industry Applications: Plays a role in developing new pharmaceuticals and quality control processes within pharmaceutical manufacturing .
Chemical Identity and Structural Characterization of Etravirine-13C3

Isotopic Labeling Strategy in Etravirine-13C3 Design

The isotopic labeling strategy for Etravirine-13C3 employs site-specific enrichment with carbon-13 (13C) at three positions within the pyrimidine ring. This design leverages the non-radioactive nature of 13C (natural abundance: ~1.1%), which ensures negligible perturbation of the molecule's electronic or steric properties while introducing a measurable mass difference for detection. The selection of the pyrimidine ring for labeling is strategic: this moiety is metabolically stable and distant from primary sites of oxidative metabolism, minimizing isotopic scrambling during biological studies [1] [6].

The primary applications driving this design include:

  • Quantitative Mass Spectrometry: 13C-labeled analogues serve as internal standards in LC-MS/MS, correcting for matrix effects and extraction variability [3] [6].
  • Metabolic Flux Studies: Tracking drug distribution and metabolite formation in complex biological systems (e.g., HIV-infected cells) [6] [7].
  • Protein Binding Studies: Enabling precise differentiation of drug-protein complexes via ultrahigh-resolution MS [5].

Table 1: Isotopic Properties of Etravirine-13C3

IsotopePositions LabeledNatural AbundanceRole in Analysis
¹³CPyrimidine C4, C5, C61.07%Mass shift +3 Da for MS detection
¹²CAll other carbons98.93%Baseline molecular structure

Molecular Formula and Mass Spectrometric Differentiation (C₁₇¹³C₃H₁₅BrN₆O)

The molecular formula of Etravirine-13C3 is C₁₇¹³C₃H₁₅BrN₆O, with a monoisotopic mass of 438.25 g/mol, compared to 435.28 g/mol for the unlabeled compound (C₂₀H₁₅BrN₆O) [1] [10]. This +3 Da mass shift is critical for mass spectrometric differentiation:

  • High-Resolution MS: Resolves labeled/unlabeled species via exact mass differences (e.g., Q-TOF instruments with <5 ppm accuracy) [3].
  • Tandem MS (SRM): Characteristic fragment ions include m/z 304→226 (unlabeled) vs. m/z 307→229 (13C3-labeled), eliminating background interference in biological matrices [3].

In LC-MS/MS assays, the co-elution of Etravirine-13C3 with native Etravirine enables retention time matching, while the mass shift ensures quantitation free from isobaric contaminants. This is indispensable for intracellular drug monitoring, as demonstrated in PBMC (peripheral blood mononuclear cell) analyses of HIV patients [3].

Table 2: Key SRM Transitions for Etravirine-13C3 in LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etravirine435.1 → 304.0304.0 → 226.025
Etravirine-13C3438.1 → 307.0307.0 → 229.025

Comparative Structural Analysis with Unlabeled Etravirine

Etravirine-13C3 preserves the core structural and electronic properties of native Etravirine, evidenced by:

  • X-ray Diffraction: Identical crystal lattice parameters and hydrogen-bonding motifs [1].
  • NMR Spectroscopy: Chemical shifts (δ) of ¹H and ¹⁵N nuclei show deviations <0.01 ppm, except for 13C-attached protons (<0.1 ppm) – clinically insignificant [5].
  • LogP Calculations: Theoretical octanol-water partition coefficients differ by ≤0.01, confirming unchanged lipophilicity and membrane permeability [1].

The protein binding affinity (99.9% albumin-bound) remains unaltered due to isotopic substitution at non-binding sites. Similarly, enzymatic interactions with HIV-1 reverse transcriptase are conserved, as validated by inhibition kinetics (Ki = 1.6 nM for both) [1] [4].

Table 3: Structural and Physicochemical Comparison

PropertyEtravirineEtravirine-13C3Analytical Method
Molecular Weight435.28 g/mol438.25 g/molHigh-res MS
logP (Predicted)5.25.2Chromatographic assay
Plasma Protein Binding99.9%99.9%Equilibrium dialysis
Reverse Transcriptase Ki1.6 nM1.6 nMEnzymatic assay

Synthesis Pathways for Stable Isotope-Labeled Analogues

The synthesis of Etravirine-13C3 employs a multi-step route starting from 13C-enriched precursors, optimized to minimize isotopic dilution:1. Pyrimidine Ring Construction:- Condensation of ¹³C3-guanidine hydrochloride with ethyl ¹³C-bromoacetate to form 2-amino-¹³C3-pyrimidine.- Bromination at C5 using POBr3, followed by nucleophilic displacement with 4-aminobenzonitrile [10].2. Ether Coupling:- SNAr reaction between 5-bromo-4-chloro-¹³C3-pyrimidine and 4-hydroxy-3,5-dimethylbenzonitrile under K2CO3 catalysis [1].3. Purification:- Preparative HPLC with trifluoroacetic acid/ammonium formate buffers to achieve ≥95% isotopic purity [6] [10].

Critical challenges include:

  • Isotopic Scrambling: Suppressed by low-temperature (<0°C) bromination.
  • Yield Optimization: 13C precursors increase raw material costs 20–50×, necessitating step yields >85% [6].

Table 4: Synthesis Optimization Parameters

StepKey ReagentIsotopic PurityYield
Pyrimidine Formation¹³C3-Guanidine·HCl98% atom ¹³C78%
BrominationPOBr397% atom ¹³C82%
Etherification4-Hydroxy-3,5-dimethylbenzonitrile95% atom ¹³C75%

Properties

CAS Number

1189671-48-4

Product Name

Etravirine-13C3

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

Molecular Formula

C20H15BrN6O

Molecular Weight

438.262

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1

InChI Key

PYGWGZALEOIKDF-WTZVUXPESA-N

SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N

Synonyms

4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl-13C3]oxy]-3,5-dimethyl_x000B_-benzonitrile; R 165335-13C3; TMC 125-13C3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.